4,6-Diaminopyrimidine-5-carbaldehyde
Overview
Description
4,6-Diaminopyrimidine-5-carbaldehyde is a heterocyclic compound with the molecular formula C5H6N4O. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and materials science.
Mechanism of Action
Target of Action
4,6-Diaminopyrimidine-5-carbaldehyde is a compound with a pyrimidine fragment, which is common in nature . The pyrimidine fragment is a component of many biologically active compounds, making it an important pharmacophore for the development of new drugs . .
Mode of Action
Compounds with the pyrimidine fragment are known to have a wide spectrum of biological activity . They are involved in hetero-annulation reactions, particularly in the synthesis of fused pyrimidines .
Biochemical Pathways
The compound is used in the synthesis of fused pyrimidines, including pyrido[2,3-d]pyrimidines, pyrimido[4,5-d]pyrimidines, pyrazolo-[3,4-d]pyrimidines, quinazolines, pyrimido[4,5,6-de]quinazolines, thieno[2,3-d]pyrimidines, and others . These fused pyrimidines find widespread use in medicine .
Result of Action
It is known that the compound is used as a precursor in the synthesis of various fused pyrimidines , which have a wide range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diaminopyrimidine-5-carbaldehyde typically involves the chloroformylation of pyrimidine oxo derivatives using the Vilsmeier–Haack reagent, followed by substitution of the chlorine atom in position 4 of the pyrimidine ring with an amino group . Another common method involves the reduction of 2,4-diaminopyrimidine-5-carbonitrile to obtain the desired aldehyde .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,6-Diaminopyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups at positions 4 and 6 can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4,6-Diaminopyrimidine-5-carboxylic acid.
Reduction: 4,6-Diaminopyrimidine-5-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4,6-Diaminopyrimidine-5-carbaldehyde has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.
Biology: It is used in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities.
Industry: It is used in the production of dyes, pigments, and other materials with specific electronic and optical properties.
Comparison with Similar Compounds
4,6-Diaminopyrimidine-5-carbaldehyde can be compared with other similar compounds, such as:
2,4-Diaminopyrimidine-5-carbaldehyde: Similar structure but with amino groups at positions 2 and 4.
4,6-Diaminopyrimidine-5-carboxylic acid: The oxidized form of this compound.
4,6-Diaminopyrimidine-5-methanol: The reduced form of this compound.
Properties
IUPAC Name |
4,6-diaminopyrimidine-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O/c6-4-3(1-10)5(7)9-2-8-4/h1-2H,(H4,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGOYQVBNIIMJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)N)C=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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